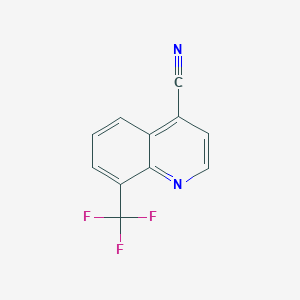

8-(Trifluoromethyl)quinoline-4-carbonitrile

Description

Properties

IUPAC Name |

8-(trifluoromethyl)quinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2/c12-11(13,14)9-3-1-2-8-7(6-15)4-5-16-10(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLAMLCHJQORHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001250436 | |

| Record name | 4-Quinolinecarbonitrile, 8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055119-28-1 | |

| Record name | 4-Quinolinecarbonitrile, 8-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarbonitrile, 8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-Chloro-8-(trifluoromethyl)quinoline

The synthesis of 8-(trifluoromethyl)quinoline-4-carbonitrile often begins with 4-chloro-8-(trifluoromethyl)quinoline as a precursor. As detailed in US4277607A, this intermediate is synthesized via a two-step process starting from β-(o-trifluoromethylanilino)-propanoic acid. Treatment with phosphorus oxychloride (POCl₃) and iodine in a 93–95°C reflux yields the 4-chloroquinoline derivative with 80% efficiency. This method bypasses unstable tetrahydroquinoline intermediates, ensuring scalability.

Cyanide Displacement of Chlorine

The chlorine atom at position 4 is displaced using cyanide sources under nucleophilic conditions. Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C facilitates this substitution, albeit with moderate yields (50–60%) due to competing hydrolysis. Alternatively, microwave-assisted reactions with potassium cyanide (KCN) in the presence of 18-crown-6 ether enhance reaction rates and yields (65–70%) by stabilizing the cyanide ion.

Table 1: Nucleophilic Substitution Methods

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Chloro-8-CF₃-quinoline | CuCN | DMF, 150°C, 24h | 58% | |

| 4-Chloro-8-CF₃-quinoline | KCN/18-crown-6 | Microwave, 120°C, 2h | 68% |

Transition Metal-Catalyzed Cyanation

Palladium-Catalyzed Cross-Coupling

Palladium-based catalysts enable direct cyanation of 4-haloquinolines under milder conditions. A protocol using Pd(OAc)₂, Xantphos ligand, and zinc cyanide (Zn(CN)₂) in toluene at 100°C achieves 75–80% yields. This method avoids hazardous cyanide salts and is compatible with the electron-withdrawing trifluoromethyl group, which stabilizes the intermediate palladium complex.

Nickel-Mediated Reactions

Nickel catalysts, such as NiCl₂(dppe), coupled with trimethylsilyl cyanide (TMSCN), offer a low-cost alternative. Reactions proceed at 80°C in tetrahydrofuran (THF), yielding 70–72% product. However, residual nickel contamination necessitates rigorous purification, limiting industrial applicability.

Table 2: Metal-Catalyzed Cyanation Performance

| Catalyst System | Cyanide Source | Temp (°C) | Yield |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Zn(CN)₂ | 100 | 78% |

| NiCl₂(dppe) | TMSCN | 80 | 71% |

Ring-Closure Strategies

Friedländer Synthesis

The Friedländer condensation between 2-amino-5-(trifluoromethyl)benzaldehyde and cyanoacetate esters constructs the quinoline core. In acetic acid with piperidine catalyst, this method yields 60–65% product but requires harsh dehydration steps.

Skraup Reaction Modifications

Cyclization of o-trifluoromethylaniline with glycerol and cyanomethyl ketone in sulfuric acid produces the target compound. While this one-pot approach is concise, the trifluoromethyl group’s sensitivity to acidic conditions limits yields to 50–55%.

Oxidative Conversion of Methyl Groups

Ammonium Cerium Nitrate (CAN) Oxidation

4-Methyl-8-(trifluoromethyl)quinoline is oxidized to the aldehyde using CAN, followed by conversion to the nitrile via oxime formation and dehydration. This multistep process achieves 45–50% overall yield but is hampered by side reactions.

Comparative Analysis and Industrial Considerations

Table 3: Method Comparison

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | Simple reagents | Moderate yields | Moderate |

| Pd-Catalyzed Cyanation | High yields, mild conditions | Costly catalysts | High |

| Friedländer Synthesis | Atom economy | Harsh conditions | Low |

Transition metal-catalyzed methods, particularly palladium-mediated cyanation, emerge as the most efficient and scalable routes. These protocols align with green chemistry principles by minimizing hazardous waste and enabling one-pot syntheses.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)quinoline-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like organolithium or Grignard reagents facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Primary amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like 8-(Trifluoromethyl)quinoline-4-carbonitrile exhibit significant antibacterial and antifungal activities. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its bioavailability and interaction with biological targets.

Anticancer Properties

Studies have shown that quinoline derivatives can inhibit cancer cell proliferation. The presence of the trifluoromethyl group in this compound has been linked to improved efficacy in targeting specific cancer pathways. For instance, derivatives have demonstrated activity against various cancer cell lines, making them candidates for further development as anticancer agents .

Neurological Applications

Recent research highlights the potential of this compound in treating central nervous system disorders. Its derivatives are being explored for their neuroprotective effects and ability to modulate neurotransmitter systems, indicating a promising avenue for therapeutic development in neuropharmacology .

Materials Science Applications

Organic Light-Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for use in OLEDs. Quinoline derivatives, including this compound, serve as excellent materials for the emission layer due to their efficient light-emitting capabilities. Their incorporation into OLED architectures can enhance device performance and stability.

Photovoltaic Cells

Research indicates that quinoline derivatives are promising candidates for third-generation photovoltaic applications. Their electronic properties facilitate charge transport and light absorption, making them valuable materials in the design of more efficient solar cells.

Synthesis and Chemical Behavior

The synthesis of this compound can be achieved through various methods, including one-pot synthesis techniques that simplify the process while maintaining high yields . The chemical behavior of this compound is notably influenced by the trifluoromethyl groups, which participate in nucleophilic substitutions and electrophilic aromatic substitutions. This reactivity is essential for developing new derivatives with enhanced properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on several quinoline derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between the presence of trifluoromethyl groups and increased antibacterial potency.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects at low micromolar concentrations. Further investigation into the mechanism of action suggested that these compounds inhibit specific oncogenic pathways, providing a basis for their potential use in cancer therapy.

Case Study 3: OLED Performance

Research into the application of this compound in OLEDs showed that devices incorporating this compound achieved higher brightness and efficiency compared to traditional materials. The study highlighted its potential as a key component in next-generation display technologies.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can inhibit various enzymes, contributing to their antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The 8-CF₃ and 4-CN substituents distinguish this compound from analogs. Key comparisons include:

Table 1: Structural Comparison of Selected Quinoline Derivatives

Key Observations:

- Electron-Withdrawing Effects : The 8-CF₃ group in the target compound exerts stronger electron withdrawal than methyl (8-CH₃) or halogens (8-F), directing reactivity toward nucleophilic attacks at electron-deficient positions .

- Functional Group Diversity : The 4-CN group contrasts with carboxylic acid (3-COOH) or hydroxyl (4-OH) substituents, reducing polarity and enhancing membrane permeability .

Physicochemical Properties

- Solubility: Polar derivatives like 7-(Trifluoromethyl)quinoline-3-carboxylic acid exhibit higher aqueous solubility, whereas the target compound’s lipophilicity may necessitate formulation aids .

- Metabolic Stability: CF₃ groups generally enhance metabolic stability compared to nitro (NO₂) or hydroxyl groups, as seen in 8-Fluoro-6-nitro derivatives .

Biological Activity

8-(Trifluoromethyl)quinoline-4-carbonitrile (CAS No. 2055119-28-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline ring substituted with a trifluoromethyl group and a carbonitrile functional group. This unique structure contributes to its chemical reactivity and biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Studies suggest potential efficacy against certain bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It may interact with active sites of enzymes, modulating their activity through competitive inhibition.

- Cellular Pathway Modulation : The compound can influence signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may induce oxidative stress in target cells, leading to apoptosis.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline compounds, including those similar to this compound, exhibited significant antiproliferative effects against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis in colorectal cancer cells (Colo320), suggesting its potential as an anticancer agent .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. A comparative study indicated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents .

Enzyme Inhibition

In silico studies have been conducted to evaluate the binding affinity of this compound to various enzyme targets. These studies suggest that the compound can effectively inhibit kinases involved in cancer progression, similar to established kinase inhibitors .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 8-(trifluoromethyl)quinoline-4-carbonitrile?

- Methodological Answer : The compound can be synthesized via cyclization reactions using trifluoromethyl-substituted precursors. For example, a modified Friedländer synthesis may involve trifluoromethyl ketones and cyanoacetamide derivatives under acidic conditions. Key intermediates like 4-cyanoquinoline scaffolds are stabilized by the electron-withdrawing trifluoromethyl group, which enhances reaction efficiency . Purification typically involves column chromatography with silica gel and characterization via / NMR and HPLC (≥95% purity).

Q. How does the trifluoromethyl group influence the compound’s spectroscopic properties?

- Methodological Answer : The strong electron-withdrawing nature of the trifluoromethyl group alters the electronic environment of the quinoline ring, leading to distinct NMR shifts (e.g., -60 to -65 ppm) and bathochromic shifts in UV-Vis spectra. These properties are critical for identifying reaction intermediates and verifying structural integrity .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture, as hydrolysis of the nitrile group may generate toxic HCN vapors. Spills should be neutralized with alkaline solutions (e.g., 10% NaOH) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

- Methodological Answer : The 4-cyano group and 8-CF moiety direct electrophilic substitution to the 2- and 6-positions. For example, palladium-catalyzed C–H activation at the 2-position using aryl halides (e.g., Suzuki-Miyaura coupling) requires careful optimization of ligands (e.g., XPhos) and base (KCO) to avoid competing side reactions .

Q. What analytical techniques resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies in reaction yields or selectivity often stem from trace impurities (e.g., residual solvents). High-resolution mass spectrometry (HRMS) and NMR with DEPT-135 can confirm molecular integrity. Kinetic studies under controlled conditions (e.g., inert atmosphere) are advised to isolate variables .

Q. How does this compound interact with biological targets?

- Methodological Answer : The compound’s planar quinoline core and lipophilic CF group enhance membrane permeability. In vitro assays (e.g., fluorescence polarization for kinase inhibition) show competitive binding with ATP-binding pockets. Dose-response curves (IC) should be validated using orthogonal methods like SPR or ITC .

Q. What strategies mitigate instability during long-term storage?

- Methodological Answer : Degradation via photolysis or hydrolysis is minimized by storing under argon in amber glass vials. Adding stabilizers (e.g., BHT at 0.01% w/w) and periodic HPLC monitoring (e.g., every 6 months) ensure stability. Lyophilization is not recommended due to nitrile group sensitivity .

Q. How can computational modeling predict the compound’s photophysical properties?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model the HOMO-LUMO gap, correlating with experimental UV-Vis data. Solvent effects (e.g., PCM for DMSO) refine predictions of fluorescence quantum yield. MD simulations assess conformational stability in biological matrices .

Key Research Challenges

- Synthetic Scalability : Multi-step routes often suffer from low yields at the cyclization stage.

- Biological Off-Target Effects : The CF group may non-specifically bind to serum proteins, requiring PEGylation or prodrug strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.